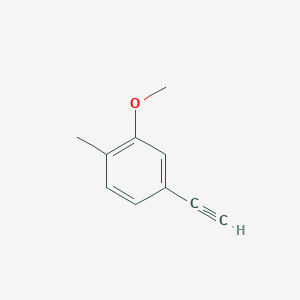

4-Ethynyl-2-methoxy-1-methylbenzene

Description

Significance of Arylalkynes as Versatile Synthetic Intermediates

Arylalkynes are characterized by a carbon-carbon triple bond directly attached to a benzene (B151609) ring. This feature imparts a rich and diverse reactivity to the molecule, making them invaluable intermediates in a wide array of chemical transformations. The high electron density of the alkyne moiety allows it to act as a nucleophile, while the sp-hybridized carbons are susceptible to attack by various reagents. youtube.com This dual reactivity enables arylalkynes to participate in a plethora of reactions, including addition reactions (hydrohalogenation, hydration, halogenation), cycloadditions, and coupling reactions. youtube.com

One of the most notable applications of arylalkynes is in the synthesis of complex polycyclic and heterocyclic systems. orgsyn.org For instance, they can be employed in the synthesis of isocoumarins, oxaphosphacycles, phthalimides, indoles, benzofurans, and benzothiazoles through various transition-metal-free or catalyzed reaction pathways. orgsyn.org Furthermore, the development of copper-catalyzed decarboxylative cross-coupling reactions has provided an efficient method for synthesizing internal arylalkynes from readily available benzoic acids and terminal alkynes. acs.org This method is notable for its use of molecular oxygen as a green and abundant oxidant. acs.org

The versatility of arylalkynes extends to their use in the total synthesis of natural products. orgsyn.org For example, aryne chemistry, which often involves arylalkyne precursors, has been instrumental in the synthesis of complex molecules like (+)-hinckdentine A and (-)-jorunnamycin A. orgsyn.org The ability to functionalize the alkyne group and the aromatic ring independently allows for the strategic construction of intricate molecular frameworks.

Overview of 4-Ethynyl-2-methoxy-1-methylbenzene within Substituted Alkylaromatic Scaffolds

The methoxy (B1213986) group is an electron-donating group, which increases the electron density of the benzene ring, making it more susceptible to electrophilic aromatic substitution. libretexts.org Conversely, the methyl group is a weak electron-donating group. libretexts.org The positions of these substituents (ortho and para to each other) influence the regioselectivity of further reactions on the aromatic ring. libretexts.org

The ethynyl (B1212043) group, as previously discussed, is a highly versatile functional group. Its presence in the 4-position of the 2-methoxy-1-methylbenzene scaffold allows for a wide range of chemical modifications. This compound can be used in reactions such as cycloadditions with diazodimedone (B167334) and as a precursor for the synthesis of more complex molecules like 5-chloro-3-[(4-methoxy-2-methylphenyl)ethynyl]pyridin-2-amine. chemicalbook.com

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| IUPAC Name | 1-Ethynyl-4-methoxy-2-methylbenzene nih.gov |

| CAS Number | 74331-69-4 nih.govsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₀O nih.govsigmaaldrich.com |

| Molecular Weight | 146.19 g/mol nih.govsigmaaldrich.com |

| Melting Point | 30-34 °C chemicalbook.comsigmaaldrich.com |

| Boiling Point | 97-101 °C sigmaaldrich.com |

| Flash Point | 93.9 °C sigmaaldrich.com |

Research Trajectories and Future Prospects for this compound

Current research involving this compound and related ethynyl-substituted benzene derivatives is focused on several key areas. A significant trajectory is the development of novel synthetic methodologies that are more efficient, sustainable, and atom-economical. acs.org This includes the exploration of new catalytic systems and reaction conditions to expand the scope of transformations involving arylalkynes.

Another major area of investigation is the application of these compounds in materials science. For instance, this compound has been shown to yield graphitic carbon and copper coordination polymers. cymitquimica.com Its ability to act as an additive to protect materials from UV radiation and to absorb environmental pollutants like nitrogen dioxide highlights its potential in the development of advanced materials with tailored properties. cymitquimica.com

In the field of medicinal chemistry, the focus is on utilizing the unique scaffold of this compound to design and synthesize novel bioactive molecules. The ethynyl group serves as a versatile handle for "click chemistry" reactions, allowing for the efficient assembly of complex molecular structures with potential therapeutic applications. chemrxiv.org The exploration of ethynyl-substituted oxazoles as reagents for click chemistry demonstrates the growing interest in incorporating such scaffolds into drug discovery programs. chemrxiv.org

Future prospects for this compound are promising. The continued development of synthetic methods will undoubtedly lead to new and innovative applications. Its role as a building block for functional materials, particularly in the areas of electronics and environmental remediation, is expected to expand. Furthermore, its potential as a scaffold for the development of new therapeutic agents warrants further investigation, with the possibility of discovering novel drugs with improved efficacy and selectivity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-2-methoxy-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-4-9-6-5-8(2)10(7-9)11-3/h1,5-7H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYSLTRJAQVAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethynyl 2 Methoxy 1 Methylbenzene

Transition-Metal Catalyzed Cross-Coupling Approaches

Transition-metal catalysis provides a powerful platform for the construction of carbon-carbon bonds, and the synthesis of 4-ethynyl-2-methoxy-1-methylbenzene is no exception. Palladium-catalyzed reactions, in particular, have been extensively developed for this purpose.

Palladium-Catalyzed Sonogashira Coupling Protocols

The Sonogashira coupling is a cornerstone reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under anhydrous and anaerobic conditions. organic-chemistry.org However, newer methods have been developed that can be performed under less stringent conditions, including in aqueous media. kaust.edu.sawikipedia.org The synthesis of this compound can be achieved by coupling a suitable halo-aromatic precursor, such as 4-iodo-2-methoxy-1-methylbenzene or 4-bromo-2-methoxy-1-methylbenzene, with a protected or terminal acetylene (B1199291) source.

The choice of catalyst and ligand is critical for an efficient Sonogashira coupling. While traditional catalysts like Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ are commonly used, the development of more active and stable catalytic systems is an ongoing area of research. libretexts.org The use of bulky and electron-rich phosphine (B1218219) ligands can significantly enhance the efficiency of the coupling reaction. libretexts.org For instance, ligands such as SPhos and XPhos have been shown to be effective in promoting the coupling of aryl bromides. beilstein-journals.org The combination of a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, with a suitable ligand often leads to a highly active catalyst. libretexts.orgbeilstein-journals.org The optimization of the palladium to ligand ratio is also a key parameter to consider for achieving high yields.

Interactive Table:

Table 1: Effect of Different Catalyst Systems on Sonogashira Coupling| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂/CuI | - | Et₃N | Toluene (B28343)/Et₃N | 80 | 86 | rsc.org |

| Pd(OAc)₂ | SPhos | TBAF | THF | 80 | Good | beilstein-journals.org |

| Pd₂(dba)₃ | XPhos | TBAF | THF | 80 | Satisfactory | beilstein-journals.org |

The solvent plays a crucial role in the Sonogashira coupling, influencing reaction rates, product yields, and catalyst stability. lucp.net Polar aprotic solvents like dimethylformamide (DMF) are commonly used and can facilitate the reaction by coordinating with the palladium center. lucp.netbeilstein-journals.org However, due to toxicity concerns, alternative solvents are being explored. lucp.netbeilstein-journals.org Triethylamine (B128534) often serves as both the base and a solvent. wikipedia.orgrsc.org Other solvents such as toluene, 1,4-dioxane, and even water have been successfully employed. kaust.edu.sarsc.org

Temperature is another critical parameter. While many Sonogashira couplings are performed at room temperature, heating is often necessary, particularly when less reactive aryl bromides are used as substrates. wikipedia.orgresearchgate.net The optimal temperature can range from room temperature to around 100 °C, depending on the specific substrates and catalytic system. researchgate.netnih.gov For instance, a reaction might proceed at 30 °C with an optimized system, while others may require heating to 80 °C for completion. rsc.orgbeilstein-journals.org

Interactive Table:

Table 2: Influence of Solvent and Temperature on Sonogashira Coupling| Solvent | Base | Temperature (°C) | Reaction Time (h) | Outcome | Reference |

|---|---|---|---|---|---|

| Toluene/Triethylamine | Et₃N | 80 | 18 | High Yield | rsc.org |

| DMF | DIPA | 80 | 24 | Unexpected Product | researchgate.net |

| Triethylamine | Et₃N | 50 | 3.5 | Full Conversion | researchgate.net |

| Cyrene | Et₃N | 30 | 1 | 96% Yield | beilstein-journals.org |

Negishi Coupling with Organozinc Reagents

The Negishi coupling is another powerful method for carbon-carbon bond formation, involving the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to couple a wide range of organic partners. researchgate.netresearchgate.net For the synthesis of this compound, an ethynylzinc reagent would be coupled with a suitable halo-aromatic precursor.

The preparation of the organozinc reagent is a key step in the Negishi coupling. Acetylide zinc reagents can be prepared from terminal alkynes. One common method involves the deprotonation of the alkyne with a strong base, such as an organolithium reagent, followed by transmetalation with a zinc salt, typically zinc chloride (ZnCl₂). nih.gov Alternatively, direct insertion of activated zinc metal into an acetylenic halide can be employed. nih.gov The use of salt-stabilized organozinc reagents, which are less sensitive to air and moisture, has made the Negishi coupling a more practical synthetic tool. nih.gov

Similar to many organometallic reactions, the Negishi coupling is typically carried out under anhydrous conditions to prevent the quenching of the organozinc reagent and deactivation of the catalyst. nih.gov The use of dry solvents, such as tetrahydrofuran (B95107) (THF), and an inert atmosphere (e.g., argon or nitrogen) is crucial for the success of the reaction. nih.govresearchgate.net While the development of air- and moisture-stable catalyst systems and reagents is an active area of research, careful control of the reaction environment remains a key consideration for achieving high yields and reproducibility. researchgate.netnih.gov

Seyferth-Gilbert Homologation

The Seyferth-Gilbert homologation offers another route from an aldehyde to a terminal alkyne. This reaction utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) to convert an aldehyde, such as 4-methoxy-2-methylbenzaldehyde, directly into the corresponding terminal alkyne.

Dehydrohalogenation of Dihalides

A classical approach to alkyne synthesis involves the double dehydrohalogenation of a vicinal or geminal dihalide. For the synthesis of this compound, this would require the preparation of a precursor like 1-(1,1-dihaloethyl)-4-methoxy-2-methylbenzene or 1-(1,2-dihaloethyl)-4-methoxy-2-methylbenzene, which would then be treated with a strong base to induce elimination and form the triple bond.

Reactivity and Transformational Chemistry of 4 Ethynyl 2 Methoxy 1 Methylbenzene

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne group is the primary site of reactivity in 4-ethynyl-2-methoxy-1-methylbenzene, undergoing a variety of addition and transformation reactions.

Hydration and Hydroamination Reactions

While specific literature on the hydration and hydroamination of this compound is not extensively detailed, the general reactivity of terminal alkynes suggests that it would readily participate in these transformations. Hydration, typically catalyzed by mercury salts in acidic conditions, would be expected to follow Markovnikov's rule, yielding the corresponding methyl ketone after tautomerization of the initially formed enol.

Hydroamination, the addition of an N-H bond across the alkyne, can proceed via various catalytic systems, including those based on alkali metals, to yield enamines or imines, which can be further hydrolyzed to ketones or reduced to amines. The regioselectivity of this reaction would be influenced by the choice of catalyst and the steric and electronic nature of the amine.

Cycloaddition Reactions

The ethynyl (B1212043) group of this compound is an excellent participant in cycloaddition reactions, providing a pathway to complex heterocyclic structures.

It has been reported that this compound reacts with 2-diazo-5,5-dimethylcyclohexanedione, commonly known as diazodimedone (B167334), to afford cycloadducts. chemicalbook.com This type of [3+2] cycloaddition is a powerful method for the synthesis of pyrazole (B372694) derivatives. The reaction proceeds through a 1,3-dipolar cycloaddition mechanism where the diazo compound acts as the 1,3-dipole.

Interactive Table: [3+2] Cycloaddition with Diazo Compounds

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | 2-Diazo-5,5-dimethylcyclohexanedione | Pyrazole derivative | chemicalbook.com |

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," known for its high efficiency, regioselectivity, and broad functional group tolerance. nih.govrsc.org This reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst to exclusively form 1,4-disubstituted-1,2,3-triazoles. nih.gov While specific examples with this compound are not prevalent in readily available literature, its nature as a terminal alkyne makes it an ideal substrate for this transformation. The reaction is typically carried out using a copper(II) salt, such as CuSO₄, with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. beilstein-journals.org The resulting triazole products are valuable in various fields, including medicinal chemistry and materials science. A sustainable approach for this reaction involves the in situ formation of hydrazoic acid from sodium azide under acidic conditions, which then reacts with terminal alkynes in the presence of a copper catalyst. nih.gov

Oxidative and Reductive Transformations of the Ethynyl Group

The ethynyl group can be transformed through both oxidation and reduction, leading to a variety of functional groups.

Oxidative Transformations: Oxidative cleavage of the alkyne bond can be achieved using strong oxidizing agents like ozone or potassium permanganate, which would lead to the formation of a carboxylic acid at the benzylic position. Milder oxidation could potentially yield an α,β-alkynyl ketone.

Reductive Transformations: Reduction of the alkyne offers a route to either the corresponding alkene or alkane. Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), would selectively produce the cis-alkene, 4-vinyl-2-methoxy-1-methylbenzene. Complete reduction to the corresponding ethyl derivative, 4-ethyl-2-methoxy-1-methylbenzene, can be achieved using a more active catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

Aromatic Ring Functionalization and Substitution Chemistry

The benzene (B151609) ring of this compound possesses two activating groups: a methoxy (B1213986) group (-OCH₃) and a methyl group (-CH₃). Both are ortho-, para-directing and activating for electrophilic aromatic substitution. wikipedia.org The methoxy group is a stronger activating group than the methyl group.

Considering the positions of these substituents, the most likely sites for electrophilic attack are the positions ortho and para to the activating groups. In this specific molecule, the positions ortho to the methoxy group are already substituted (with the methyl and ethynyl groups). The position para to the methoxy group is occupied by the ethynyl group. The positions ortho to the methyl group are adjacent to the methoxy and ethynyl groups. Therefore, electrophilic substitution would likely occur at the positions ortho to the methyl group, with the precise location being influenced by steric hindrance.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration would introduce a nitro group onto the ring, likely at one of the available ortho positions to the methyl group.

Nucleophilic aromatic substitution on the ring is generally difficult due to the electron-rich nature of the benzene ring. Such reactions typically require the presence of strong electron-withdrawing groups and a good leaving group, which are absent in this molecule. nih.gov

Interactive Table: Summary of Reactivity

| Reaction Type | Reagents/Conditions | Expected Product | Section |

| Hydration | HgSO₄, H₂SO₄, H₂O | 4-Acetyl-2-methoxy-1-methylbenzene | 3.1.1 |

| Hydroamination | Catalyst (e.g., alkali metal), Amine | Enamine/Imine | 3.1.1 |

| [3+2] Cycloaddition | Diazodimedone | Pyrazole derivative | 3.1.2.1 |

| CuAAC | Azide, Cu(I) catalyst | 1,4-Disubstituted-1,2,3-triazole | 3.1.2.2 |

| Partial Reduction | H₂, Lindlar's catalyst | 4-Vinyl-2-methoxy-1-methylbenzene | 3.1.3 |

| Full Reduction | H₂, Pd/C | 4-Ethyl-2-methoxy-1-methylbenzene | 3.1.3 |

| Electrophilic Substitution | Electrophile (e.g., NO₂⁺), Catalyst | Substituted aromatic ring | 3.2 |

Electrophilic Aromatic Substitution Patterns on the Methoxy-Methylbenzene Core

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of both a methoxy and a methyl group. masterorganicchemistry.comyoutube.com In general, such reactions involve the breaking of a carbon-hydrogen bond and the formation of a new bond between a carbon atom of the aromatic ring and an electrophile. masterorganicchemistry.com Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.comyoutube.com

The regiochemical outcome of these substitution reactions is dictated by the directing effects of the existing substituents. The methoxy group is a strong activating group and an ortho, para-director, while the methyl group is a weaker activating group and is also an ortho, para-director. In this compound, the positions ortho to the strongly activating methoxy group are positions 1 and 3. The positions ortho to the methyl group are positions 2 and 6. The positions para to the methoxy and methyl groups are positions 4 and 5, respectively.

Given the substitution pattern of this compound, the directing effects of the methoxy and methyl groups are cooperative. The position most activated towards electrophilic attack is position 5, which is ortho to the methoxy group and meta to the methyl group. The second most likely position for substitution is position 3, which is also ortho to the methoxy group but is sterically hindered by the adjacent methyl group.

A summary of common electrophilic aromatic substitution reactions is provided in the table below.

| Reaction | Reagents | Electrophile |

|---|---|---|

| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | Br+ or Cl+ |

| Nitration | HNO3, H2SO4 | NO2+ |

| Sulfonation | SO3, H2SO4 | SO3H+ |

| Friedel-Crafts Alkylation | R-Cl, AlCl3 | R+ |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | RCO+ |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgunblog.fr This reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgstrath.ac.uk This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups exclusively at the ortho position. wikipedia.org The methoxy group is a well-established and effective DMG. wikipedia.org

In the case of this compound, the methoxy group can direct the metalation to the ortho positions, which are positions 1 and 3. Position 1 is already substituted with a methyl group. Therefore, directed ortho-metalation of this compound is expected to occur selectively at position 3.

The general mechanism of DoM involves the coordination of the organolithium reagent to the Lewis basic heteroatom of the DMG. wikipedia.org This brings the strong base in close proximity to the ortho proton, facilitating its abstraction and the formation of the aryllithium species. wikipedia.org The use of additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can accelerate the reaction rate and improve yields by breaking up organolithium aggregates and increasing the basicity of the reagent. uoc.grbaranlab.org

The table below outlines the key components and their roles in a typical directed ortho-metalation reaction.

| Component | Example | Function |

|---|---|---|

| Substrate | This compound | The aromatic compound to be functionalized. |

| Directing Metalation Group (DMG) | Methoxy group (-OCH3) | Directs the deprotonation to the ortho position. wikipedia.org |

| Base | n-Butyllithium (n-BuLi) | A strong base that removes the ortho proton. wikipedia.org |

| Additive (Optional) | TMEDA | Accelerates the reaction and improves yield. uoc.gr |

| Electrophile | Various (e.g., CO2, R-X, etc.) | Reacts with the aryllithium intermediate to form the final product. |

Applications of 4 Ethynyl 2 Methoxy 1 Methylbenzene As a Chemical Building Block

Precursor in Complex Organic Synthesis

The presence of a terminal alkyne group in 4-ethynyl-2-methoxy-1-methylbenzene makes it a highly valuable synthon for the construction of a wide array of organic molecules. The reactivity of the C-C triple bond allows for its participation in various coupling and cyclization reactions, leading to the formation of intricate molecular scaffolds.

Scaffold for Substituted Pyridine (B92270) and Quinoline (B57606) Derivatives

The synthesis of substituted pyridines and quinolines, core structures in many pharmaceuticals and functional materials, can be efficiently achieved using this compound as a key starting material. The Sonogashira cross-coupling reaction is a cornerstone of this approach, enabling the formation of a C(sp)-C(sp²) bond between the terminal alkyne of this compound and an appropriately substituted aryl or vinyl halide. nih.gov

For instance, the coupling of this compound with a substituted 2-aminopyridine (B139424) bearing a halogen at the 3-position can lead to the formation of 2-amino-3-alkynyl pyridine derivatives. These intermediates can then undergo further transformations to yield complex pyridine structures. nih.gov The general conditions for such Sonogashira couplings often involve a palladium catalyst, a copper(I) co-catalyst, and an amine base in a suitable solvent like DMF. nih.govnih.gov

Similarly, this building block is instrumental in the synthesis of quinoline derivatives. The electrophilic cyclization of N-(2-alkynyl)anilines, which can be prepared from this compound, provides a direct route to various substituted quinolines. This method allows for the introduction of halogens, selenium, or sulfur-containing groups at the 3-position of the quinoline ring under mild conditions. nih.gov

Table 1: Representative Conditions for Sonogashira Coupling in Pyridine Synthesis

| Parameter | Condition | Reference |

| Catalyst | Pd(CF₃COO)₂ / PPh₃ | nih.gov |

| Co-catalyst | CuI | nih.gov |

| Solvent | DMF | nih.gov |

| Temperature | 100 °C | nih.gov |

| Atmosphere | Nitrogen | nih.gov |

Synthesis of Extended π-Conjugated Architectures

The rigid, linear geometry of the ethynyl (B1212043) group in this compound makes it an ideal component for the construction of extended π-conjugated systems. These systems are of great interest due to their unique electronic and photophysical properties, finding applications in organic electronics and photonics.

One powerful strategy for creating such architectures is through repeated Sonogashira coupling reactions. By coupling this compound with di- or polyhalogenated aromatic compounds, oligo(p-phenyleneethynylene) (OPE) type structures can be synthesized. scielo.org.mx The methoxy (B1213986) and methyl substituents on the benzene (B151609) ring can influence the solubility and packing of these extended systems.

Furthermore, this building block can be utilized in the synthesis of π-conjugated macrocycles. The synthesis of such macrocycles often involves intramolecular coupling reactions of precursor chains containing multiple ethynyl and aryl units, some of which can be derived from this compound. nih.gov These macrocyclic structures can exhibit interesting self-assembly behaviors and host-guest properties. nih.gov

Construction of Advanced Heterocyclic Systems

Beyond pyridines and quinolines, this compound serves as a precursor for a variety of other advanced heterocyclic systems through cycloaddition and annulation reactions. rsc.orgresearchgate.net The electron-rich nature of the alkyne, influenced by the methoxy group, makes it a suitable reactant in these transformations.

For example, [2+2] cycloaddition reactions between ethynylated compounds and electron-deficient alkenes like tetracyanoethylene (B109619) (TCNE) can lead to the formation of 1,1,4,4-tetracyanobutadienyl (TCBD) chromophores. researchgate.net These reactions proceed through an initial cycloadduct which then undergoes ring-opening. Such chromophores exhibit strong intramolecular charge-transfer interactions and have potential applications in nonlinear optics and as redox-active materials. researchgate.net

Annulation reactions, which involve the formation of a new ring onto an existing one, provide another avenue to complex heterocycles. Formal [4+1] annulation reactions are a known strategy for constructing both carbocyclic and heterocyclic systems. rsc.org While direct examples with this compound are not extensively documented, the general principles of these reactions suggest its potential as a C1-synthon in the formation of five-membered heterocyclic rings.

Role in Materials Science Precursor Chemistry

The unique combination of a polymerizable alkyne group and functionality-imparting substituents makes this compound a valuable monomer and precursor in materials science.

Monomer for Macromolecular Synthesis (Focus on polymerization methodology)

The terminal ethynyl group of this compound allows it to act as a monomer in the synthesis of conjugated polymers. Rhodium-catalyzed polymerization is a particularly effective method for producing stereoregular polyacetylenes from substituted ethynyl monomers. rsc.org

The polymerization of monomers analogous to this compound, such as n-methoxy-2-ethynylnaphthalenes, using a [Rh(nbd)Cl]₂ catalyst with a triethylamine (B128534) cocatalyst, has been shown to yield high molecular weight, stereoregular polymers. rsc.org The reaction is typically carried out under controlled temperature conditions in a suitable solvent like ethanol (B145695) or toluene (B28343). rsc.org The resulting polymers possess a highly conjugated backbone, and the substituents on the aromatic ring, such as the methoxy and methyl groups in the case of poly(this compound), would influence the polymer's solubility, processability, and solid-state packing, which in turn affect its electronic and optical properties.

Table 2: Typical Conditions for Rhodium-Catalyzed Polymerization of Ethynyl Aromatics

| Parameter | Condition | Reference |

| Catalyst | [Rh(nbd)Cl]₂ | rsc.org |

| Co-catalyst | NEt₃ | rsc.org |

| Solvent | Ethanol or Toluene | rsc.org |

| Temperature | 20-25 °C | rsc.org |

| Monomer/Catalyst Ratio | 200 | rsc.org |

Preparation of Luminescent Molecular Systems and Borate Complexes (Focus on chemical design and synthetic pathways)

The ethynyl group of this compound is a key feature in the design and synthesis of luminescent molecular systems and organoboron complexes. The Sonogashira coupling reaction is again a pivotal tool, allowing for the extension of π-conjugation by linking the 4-ethynyl-2-methoxy-1-methylphenyl moiety to other chromophoric or fluorophoric units. nih.gov

In the design of luminescent materials, this compound can be coupled with various halogenated aromatic or heterocyclic compounds that form the core of the luminescent system. nih.gov The resulting extended π-systems often exhibit enhanced fluorescence quantum yields and tunable emission wavelengths.

A significant application lies in the synthesis of luminescent organoboron complexes. rsc.org Three- and four-coordinate organoboron compounds are known for their bright luminescence and high stability. rsc.orgmdpi.com A common synthetic strategy involves the preparation of a chelating ligand containing the 4-ethynyl-2-methoxy-1-methylphenyl group, followed by complexation with a boron source like diphenylboronic acid or boron trifluoride. researchgate.net The electron-donating methoxy group on the phenyl ring can influence the intramolecular charge transfer characteristics of the final complex, thereby tuning its photophysical properties. researchgate.net The design often involves creating donor-acceptor structures within the molecule to enhance luminescence. researchgate.net

Development of Organic Electronic Precursors

The terminal alkyne functionality of this compound makes it an ideal monomer for the synthesis of conjugated polymers and oligomers, which are the cornerstones of organic electronic materials. These materials are integral to devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The primary synthetic strategy to incorporate this building block into such materials is through cross-coupling reactions, most notably the Sonogashira coupling.

The Sonogashira coupling reaction provides a powerful method for the formation of carbon-carbon bonds between a terminal alkyne, such as this compound, and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction's versatility allows for the creation of a wide array of conjugated systems with tailored electronic and photophysical properties. nih.govrsc.org

For instance, the polymerization of ethynyl-containing monomers with dihaloaromatic compounds can lead to the formation of highly conjugated polymers. The methoxy and methyl groups on the this compound unit can influence the properties of the resulting polymer by affecting its solubility, morphology, and electronic energy levels. The electron-donating nature of the methoxy group can raise the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer, which is a critical parameter in the design of organic electronic devices. nih.gov

A representative synthesis of a conjugated polymer using a monomer structurally analogous to this compound is the Sonogashira coupling of a fluorene-based dihalide with an ethynyl-substituted aromatic compound. The resulting polymers often exhibit interesting photoluminescent properties and good thermal stability, making them suitable for electronic applications. nih.govmdpi.com

Table 1: Representative Sonogashira Coupling Conditions for the Synthesis of Conjugated Polymers

| Parameter | Condition | Reference |

| Catalyst | Pd(PPh₃)₂Cl₂ | nih.gov |

| Co-catalyst | CuI | nih.gov |

| Solvent | Toluene and Diisopropylamine | nih.gov |

| Temperature | 75 °C | nih.gov |

| Reactants | Dihaloaromatic, Terminal Diyne | nih.gov |

This table presents typical conditions for Sonogashira polymerization, which would be applicable for the polymerization of this compound with a suitable dihaloaromatic co-monomer.

Contribution to Supramolecular Chemistry and Molecular Recognition

In the realm of supramolecular chemistry, this compound serves as a precursor for the construction of macrocyclic host molecules capable of encapsulating smaller guest molecules. The synthesis of these host-guest systems is a cornerstone of molecular recognition, with applications in sensing, catalysis, and drug delivery. The rigid structure imparted by the ethynyl group and the substitution pattern on the benzene ring make this compound a candidate for incorporation into macrocycles like calixarenes and pillararenes.

Calixarenes are cyclic oligomers formed from the condensation of a phenol (B47542) with an aldehyde. rsc.orgresearchgate.net While this compound is not a phenol, its derivatives can be incorporated into calixarene-like structures. More directly, the dialkoxybenzene moiety is a key component in the synthesis of pillararenes, a class of macrocycles with a pillar-shaped architecture. kyoto-u.ac.jprsc.org

The synthesis of pillararenes typically involves the acid-catalyzed cyclization of 1,4-dialkoxybenzene derivatives with a formaldehyde (B43269) source, such as paraformaldehyde. kyoto-u.ac.jpchemrxiv.org By analogy, a dimeric or oligomeric precursor derived from this compound could undergo cyclization to form a functionalized pillararene. The ethynyl groups would then be available for post-cyclization modification, allowing for the attachment of other functional groups to tailor the host's recognition properties.

The formation of these macrocyclic hosts is a fascinating example of self-assembly, where non-covalent interactions guide the formation of a complex, well-defined architecture. The cavity of the resulting host molecule can selectively bind guest molecules based on size, shape, and chemical complementarity, a principle fundamental to molecular recognition. rsc.org

Table 2: General Conditions for Pillararene Synthesis

| Parameter | Condition | Reference |

| Monomer | 1,4-Dialkoxybenzene derivative | kyoto-u.ac.jpchemrxiv.org |

| Linking Agent | Paraformaldehyde | chemrxiv.org |

| Catalyst | Lewis or Brønsted acid (e.g., BF₃·OEt₂, FeCl₃) | rsc.orgchemrxiv.org |

| Solvent | 1,2-Dichloroethane or Chlorocyclohexane | kyoto-u.ac.jp |

| Temperature | Room Temperature to Reflux | chemrxiv.org |

This table outlines the general synthetic conditions for the formation of pillararenes, which can be adapted for precursors derived from this compound.

The ability to introduce specific functionalities, such as the ethynyl group of this compound, into these supramolecular structures opens up possibilities for creating novel host-guest systems with unique binding properties and potential applications in advanced materials and technologies. unilag.edu.ng

Spectroscopic and Structural Elucidation of 4 Ethynyl 2 Methoxy 1 Methylbenzene and Its Derivatives

Mass Spectrometry (MS) for Molecular Identity and Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org For 4-ethynyl-2-methoxy-1-methylbenzene, with a chemical formula of C₁₀H₁₀O, the calculated exact mass is 146.0732 Da. nih.gov HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of the molecule. rsc.org

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₀O |

| Calculated Exact Mass | 146.0732 Da nih.gov |

| Monoisotopic Mass | 146.073164938 Da nih.gov |

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides valuable clues about the molecule's structure. libretexts.orgchemguide.co.uk For this compound, characteristic fragmentation pathways would be expected.

A common fragmentation for aromatic ethers is the loss of the alkyl group from the ether, in this case, a methyl radical (•CH₃), leading to a fragment ion with a mass 15 units less than the molecular ion. libretexts.org Another likely fragmentation is the loss of a hydrogen atom from the methyl group of the toluene (B28343) moiety, resulting in a stable benzylic-type cation. docbrown.info The ethynyl (B1212043) group may also be lost. The analysis of the relative abundances of these and other fragment ions in the mass spectrum helps to corroborate the structure determined by NMR spectroscopy.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule by probing its vibrational transitions. The spectrum for this compound is expected to exhibit characteristic bands corresponding to its terminal alkyne, substituted benzene (B151609) ring, methoxy (B1213986), and methyl moieties.

The primary difference between the two techniques is the selection rule: IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in the molecular polarizability. gatewayanalytical.com Consequently, they provide complementary information. For instance, the carbon-carbon triple bond (C≡C) stretch, being relatively non-polar, often yields a weak signal in IR but a strong signal in Raman spectroscopy. gatewayanalytical.com

Key expected vibrational frequencies for this compound are detailed below:

Alkyne Group: The most definitive signals for the terminal alkyne are the C-H stretching vibration, which appears as a strong, narrow band around 3330–3270 cm⁻¹, and the C≡C triple bond stretch, which is found in the 2260–2100 cm⁻¹ region. orgchemboulder.com The C≡C stretch is typically weak in the IR spectrum but stronger in the Raman spectrum. nih.gov A C-H bending vibration is also expected between 700-610 cm⁻¹. orgchemboulder.com

Aromatic Ring: The presence of the benzene ring is confirmed by several bands. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). libretexts.org In-ring C=C stretching vibrations produce characteristic sharp bands around 1600 cm⁻¹ and 1500-1430 cm⁻¹. libretexts.org The specific substitution pattern (1,2,4-trisubstituted) influences the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹), which can help confirm the isomer structure. optica.org

Methoxy and Methyl Groups: The methyl C-H bonds will show stretching vibrations in the 2960-2850 cm⁻¹ region. libretexts.org The methoxy group is characterized by a strong C-O stretching band, typically observed between 1275-1200 cm⁻¹ for the asymmetric stretch in aryl ethers. bartleby.compearson.com

The following table summarizes the predicted vibrational frequencies and their assignments for this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR/Raman) |

|---|---|---|---|

| Terminal Alkyne | ≡C-H Stretch | 3330 - 3270 | Strong, Sharp / Medium |

| Terminal Alkyne | C≡C Stretch | 2260 - 2100 | Weak to Medium / Strong |

| Terminal Alkyne | ≡C-H Bend | 700 - 610 | Strong, Broad / Weak |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak / Medium |

| Aromatic Ring | C=C Stretch | ~1600 and 1500-1430 | Medium, Sharp / Medium, Sharp |

| Methyl Group | C-H Asymmetric/Symmetric Stretch | 2960 - 2850 | Medium to Strong / Medium to Strong |

| Methoxy Group | Aryl C-O Asymmetric Stretch | 1275 - 1200 | Strong / Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200–800 nm range, which corresponds to the energy required to promote electrons from a lower energy orbital to a higher one. ijermt.org In compounds like this compound, the absorption is dominated by π → π* transitions within the aromatic ring.

The benzene molecule itself exhibits three characteristic absorption bands: two high-energy E-bands (E1 and E2) around 180 and 200 nm, and a lower-energy, lower-intensity B-band (benzenoid band) around 255 nm, which shows characteristic vibrational fine structure. ijermt.org Substitution on the benzene ring alters the energy of the molecular orbitals and thus affects the position (wavelength) and intensity of these absorption bands.

The substituents on this compound are all expected to modify the spectrum of the parent benzene chromophore:

Methoxy (-OCH₃) and Methyl (-CH₃) Groups: These are electron-donating groups (EDGs) that act as auxochromes. They increase the electron density in the π-system of the benzene ring through inductive and resonance effects. This destabilizes the ground state more than the excited state, lowering the energy gap for the π → π* transition. libretexts.org This results in a bathochromic shift (shift to longer wavelengths) and often a hyperchromic effect (increase in absorption intensity) of the B-band. ijermt.org

Ethynyl (-C≡CH) Group: The ethynyl group extends the system of conjugated π-electrons. This delocalization lowers the energy of the π* antibonding orbital, reducing the HOMO-LUMO gap. This effect also produces a significant bathochromic shift. nih.govtandfonline.com

The combination of these three substituents on the benzene ring is expected to cause a notable red shift in the primary absorption bands compared to unsubstituted benzene, likely moving the B-band to well above 260 nm and increasing its intensity, while potentially obscuring some of its fine structure.

| Transition Type | Chromophore | Expected Wavelength Range | Effect of Substitution |

|---|---|---|---|

| π → π* (E2-band) | Substituted Benzene Ring | > 200 nm | Bathochromic shift (to longer wavelength) |

| π → π* (B-band) | Substituted Benzene Ring | > 255 nm | Significant bathochromic shift and hyperchromic effect (increased intensity) |

X-ray Crystallography for Solid-State Molecular Geometry (applicable to crystalline derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs into a crystal lattice. While a crystal structure for this compound itself is not publicly available, analysis of closely related crystalline derivatives of ethynylbenzene provides significant insight into its expected solid-state geometry. missouristate.eduresearchgate.net

For instance, studies on substituted nitrophenylacetylene derivatives reveal several key structural features that would be anticipated for derivatives of this compound: missouristate.edu

Molecular Geometry: The benzene ring is expected to be largely planar. The ethynyl group (C-C≡C-H) maintains a nearly linear geometry, with bond angles around the sp-hybridized carbons close to 180°. The substituents (methoxy, methyl) would lie in or close to the plane of the benzene ring.

Intermolecular Interactions: The crystal packing is dictated by a network of weak intermolecular forces. In derivatives of this compound, hydrogen bonds of the type C-H···O involving the methoxy oxygen and either aromatic or acetylenic hydrogens would be highly probable. missouristate.edu Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are common in such compounds and would play a crucial role in stabilizing the crystal structure. rsc.org

The table below presents representative crystallographic data for a related compound, 1-ethynyl-4,5-dimethyl-2-nitrobenzene, to illustrate the type of structural information obtained. missouristate.eduresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.6080(5) |

| b (Å) | 9.8811(6) |

| c (Å) | 12.8240(8) |

| α (°) | 108.1760(10) |

| β (°) | 102.4170(10) |

| γ (°) | 96.6480(10) |

| Key Interactions | C-H···O hydrogen bonds, π-π stacking |

Theoretical and Computational Investigations of 4 Ethynyl 2 Methoxy 1 Methylbenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and predicting the chemical reactivity of 4-ethynyl-2-methoxy-1-methylbenzene. These methods model the molecule at the subatomic level to provide insights into its behavior.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common and effective method for optimizing the geometry of molecules to their lowest energy state, providing a stable, three-dimensional structure. For this compound, DFT calculations, often employing a basis set such as 6-311G(d,p), can determine bond lengths, bond angles, and dihedral angles. ajchem-a.com

No specific published DFT geometry optimization data for this compound were found. The following table represents a hypothetical output for illustrative purposes.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311G(d,p))

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C≡C | 1.21 Å |

| C-C≡ | 1.43 Å | |

| C-O (methoxy) | 1.37 Å | |

| O-CH3 (methoxy) | 1.42 Å | |

| C-C (ring) | 1.39 - 1.41 Å | |

| Bond Angle | C-C≡C | 178.5° |

| C-O-C (methoxy) | 118.0° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Profiles)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic transitions. malayajournal.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. malayajournal.org A smaller gap suggests higher reactivity.

Specific FMO analysis for this compound is not available in the public literature. The data below is illustrative.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Role |

| HOMO | -5.85 | Electron Donor |

| LUMO | -1.25 | Electron Acceptor |

| HOMO-LUMO Gap (ΔE) | 4.60 | Indicator of Stability |

The distribution of HOMO and LUMO densities across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

Computational Studies of Reaction Mechanisms

Computational chemistry can also map out the energetic landscape of chemical reactions involving this compound.

Energy Profiles and Transition State Analysis in Key Transformations

By modeling a reaction pathway, computational methods can identify transition states—the highest energy points between reactants and products. The energy of this transition state determines the activation energy of the reaction. This analysis is vital for understanding reaction kinetics and predicting the feasibility of a transformation under given conditions. For instance, in an addition reaction across the ethynyl (B1212043) group, the energy profile would reveal the mechanism and rate-determining step.

No specific studies on reaction mechanisms for this compound were found. The following is a hypothetical representation of an energy profile.

Table 3: Hypothetical Energy Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 | +25.3 |

| Intermediate | +5.7 |

| Transition State 2 | +18.9 |

| Products | -15.2 |

Elucidation of Solvent Effects on Reaction Pathways

The solvent in which a reaction occurs can significantly influence its pathway and rate. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of different solvents. ajchem-a.comrsc.org These models can reveal how the solvent stabilizes or destabilizes reactants, transition states, and products, thereby altering the energy profile of the reaction. rsc.org For a molecule like this compound, the polarity of the solvent could influence the regioselectivity of addition reactions to the triple bond.

Prediction and Validation of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results for validation. epstem.net

While experimental spectra for related compounds exist, specific computationally predicted spectra for this compound are not published. The table below illustrates how such predicted data would be presented.

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value | Experimental Value |

| ¹³C NMR | C≡CH | 83.5 ppm | 83.1 ppm |

| C ≡CH | 79.2 ppm | 79.0 ppm | |

| OC H₃ | 55.8 ppm | 55.6 ppm | |

| IR | ≡C-H stretch | 3305 cm⁻¹ | 3300 cm⁻¹ |

| C≡C stretch | 2115 cm⁻¹ | 2110 cm⁻¹ | |

| C-O stretch | 1250 cm⁻¹ | 1248 cm⁻¹ | |

| UV-Vis | λmax | 285 nm | 287 nm |

Such a comparison helps in the structural elucidation of the compound and confirms the accuracy of the computational model used. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for calculating NMR chemical shifts. epstem.net

Conformational Analysis and Molecular Dynamics Simulations of this compound

The conformational flexibility and dynamic behavior of this compound are primarily governed by the rotational freedom of its three substituent groups: the ethynyl, methoxy (B1213986), and methyl groups, attached to the benzene (B151609) ring. Understanding these dynamics is crucial for elucidating the molecule's structure-property relationships. Due to the absence of specific published research on the conformational analysis and molecular dynamics of this compound, this section will draw upon theoretical investigations of structurally related compounds to provide a comprehensive overview.

Conformational Analysis

The conformational landscape of this compound is chiefly defined by the dihedral angles of the methoxy and methyl groups relative to the plane of the benzene ring. The ethynyl group, being linear, does not exhibit significant conformational isomerism through rotation around its single bond to the ring.

Methoxy Group Conformation:

Theoretical studies on o-disubstituted benzenes, such as o-dimethoxybenzene, suggest that non-planar conformations of the methoxy groups can be energetically favorable to alleviate steric strain between adjacent substituents. acs.org For 2-methylanisole, a structurally related compound, the trans conformer, where the methyl and methoxy groups are positioned on opposite sides relative to the C1-C2 bond, is the more stable form. researchgate.net

In the case of this compound, the methoxy group is positioned between a methyl group and a hydrogen atom. The steric hindrance from the adjacent methyl group would likely favor a conformation where the methoxy group is oriented away from it. A potential energy surface scan for the rotation of the methoxy group would likely reveal two energy minima corresponding to planar or near-planar conformations, with a rotational barrier separating them. The global minimum would likely correspond to the conformer that minimizes steric repulsion with the ortho-methyl group.

Methyl Group Conformation:

The rotation of the methyl group in toluene (B28343) and its derivatives is a well-studied phenomenon. uni.lu The barrier to internal rotation of a methyl group on a benzene ring is generally low, typically in the range of 0.5 to 2 kcal/mol. This low barrier indicates that at room temperature, the methyl group can be considered to be in a state of nearly free rotation. However, the presence of adjacent substituents can influence this rotational barrier. For o-methylanisole, the barrier to methyl internal rotation is influenced by the orientation of the methoxy group. nih.gov

For this compound, the rotational barrier of the methyl group is expected to be slightly higher than in unsubstituted toluene due to the presence of the adjacent methoxy group. The potential energy profile for this rotation would exhibit a three-fold symmetry, with energy minima corresponding to staggered conformations relative to the ortho-substituents.

Illustrative Potential Energy Surface Data:

While specific data for this compound is unavailable, the following table provides illustrative potential energy data for the rotation of methoxy and methyl groups in analogous substituted benzenes, based on computational chemistry studies.

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) - Methoxy Rotation (Illustrative) | Relative Energy (kcal/mol) - Methyl Rotation (Illustrative) |

| 0 | 0.0 | 0.0 |

| 30 | 0.8 | 0.2 |

| 60 | 2.5 | 0.5 |

| 90 | 3.0 | 0.2 |

| 120 | 2.5 | 0.0 |

| 150 | 0.8 | 0.2 |

| 180 | 0.0 | 0.5 |

This table is for illustrative purposes and the values are representative of typical rotational barriers in substituted benzenes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide valuable insights into the dynamic behavior of this compound in a condensed phase, revealing information about its structural fluctuations and stability over time. Key parameters derived from MD simulations include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF).

Root-Mean-Square Deviation (RMSD):

Root-Mean-Square Fluctuation (RMSF):

The RMSF measures the fluctuation of each atom from its average position during the simulation. It provides information about the flexibility of different parts of the molecule. For this compound, the atoms of the benzene ring are expected to exhibit low RMSF values, indicating their relative rigidity. In contrast, the hydrogen atoms of the methyl group and the terminal hydrogen of the ethynyl group would likely show higher RMSF values, reflecting their greater motional freedom. The atoms of the methoxy group would also exhibit a degree of flexibility.

Illustrative Molecular Dynamics Simulation Data:

The following table presents hypothetical, yet representative, RMSD and RMSF data for a molecular dynamics simulation of this compound.

| Simulation Time (ps) | RMSD (Å) | Atom Group | Average RMSF (Å) |

| 0 | 0.0 | Benzene Ring | 0.5 |

| 100 | 0.8 | Methoxy Group | 0.8 |

| 200 | 1.2 | Methyl Group | 1.2 |

| 300 | 1.3 | Ethynyl Group | 1.0 |

| 400 | 1.3 | Terminal H (Ethynyl) | 1.5 |

| 500 | 1.4 | H atoms (Methyl) | 1.8 |

This table is for illustrative purposes and the values are representative of what would be expected for a molecule of this type in a standard molecular dynamics simulation.

Future Research Directions and Emerging Trends in 4 Ethynyl 2 Methoxy 1 Methylbenzene Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the ethynyl (B1212043) group in 4-ethynyl-2-methoxy-1-methylbenzene is central to its utility. Future research will undoubtedly focus on developing novel catalytic systems that offer enhanced reactivity, greater selectivity, and improved sustainability for its transformations. Key areas of development are expected in the realms of Sonogashira coupling and click chemistry.

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. organic-chemistry.org While palladium-catalyzed systems are standard, research is moving towards developing more efficient and robust catalysts. organic-chemistry.org For a substrate like this compound, the electron-rich nature of the aromatic ring can influence the catalytic cycle. Future catalysts will likely focus on ligands that can promote the oxidative addition and reductive elimination steps, even with less reactive coupling partners like aryl chlorides.

N-Heterocyclic carbenes (NHCs) have emerged as promising ligands for palladium, offering enhanced stability and catalytic activity. The development of novel NHC-Pd complexes tailored for electron-rich alkynes could lead to higher yields and lower catalyst loadings. Furthermore, copper-free Sonogashira reactions are gaining traction to avoid the formation of alkyne homocoupling byproducts. nih.gov The design of palladium catalysts that can efficiently facilitate the reaction without a copper co-catalyst is a significant area of future research. nih.gov

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient route to 1,2,3-triazoles. nih.gov For this compound, this reaction opens pathways to a diverse range of functionalized triazoles. Future catalytic developments in this area may include the use of novel copper ligands that accelerate the reaction under milder conditions and in a wider range of solvents. Moreover, the development of ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers a complementary approach, yielding the 1,5-disubstituted triazole regioisomer, thereby expanding the molecular diversity achievable from this single alkyne precursor.

| Catalytic System | Reaction Type | Focus of Development | Potential Advantages for this compound |

| Pd-NHC Complexes | Sonogashira Coupling | Enhanced stability and activity | Higher yields, lower catalyst loadings, coupling with challenging substrates. |

| Copper-Free Palladium Systems | Sonogashira Coupling | Avoidance of homocoupling | Cleaner reaction profiles and simplified purification. nih.gov |

| Novel Copper Ligands | CuAAC Click Chemistry | Increased reaction rates, milder conditions | Faster synthesis of 1,4-disubstituted triazoles with broad functional group tolerance. nih.gov |

| Ruthenium Catalysts | RuAAC Click Chemistry | Regioselective synthesis of 1,5-triazoles | Access to a different regioisomer of triazoles, increasing molecular diversity. |

Integration into Advanced Functional Molecules and Materials (Focus on design and synthesis)

The ethynyl group is a versatile handle for the synthesis of more complex and functional molecules. The unique electronic properties of the substituted phenyl ring in this compound make it an attractive building block for advanced materials.

One promising area is the synthesis of novel heterocyclic compounds. The reaction of the alkyne with various nitrogen-containing substrates can lead to the formation of pyrazoles, indoles, and other important heterocyclic scaffolds that are prevalent in pharmaceuticals and agrochemicals. The development of new cascade reactions initiated by the functionalization of the alkyne will be a key research direction.

Furthermore, the terminal alkyne functionality allows for its use as a monomer in polymerization reactions. The synthesis of polymers incorporating the 2-methoxy-1-methylphenyl group could lead to materials with interesting optical and electronic properties. For instance, polymers derived from this monomer could be explored for applications in organic light-emitting diodes (OLEDs) or as sensory materials. Research will focus on controlling the polymerization process to achieve well-defined polymer architectures and desired material properties. The synthesis of block copolymers, where segments derived from this compound are combined with other polymer blocks, could lead to novel self-assembling materials with applications in nanotechnology.

The incorporation of this building block into larger, well-defined molecular architectures, such as dendrimers and macrocycles, is another emerging trend. The rigidity of the ethynyl linker combined with the specific substitution pattern on the aromatic ring can be exploited to create molecules with defined shapes and cavities, which could have applications in host-guest chemistry and molecular recognition.

| Functional Molecule/Material | Synthetic Strategy | Potential Application |

| Novel Heterocycles | Cyclization reactions with nitrogen-containing substrates | Pharmaceuticals, Agrochemicals |

| Functional Polymers | Polymerization of the ethynyl group | Organic electronics, Sensory materials |

| Dendrimers and Macrocycles | Iterative coupling reactions | Host-guest chemistry, Molecular recognition |

| Triazole Derivatives | Click chemistry with various azides | Electronics, Molecular Probes. thalesnano.com |

Application of Chemoinformatics and High-Throughput Experimentation for Discovery of New Transformations

The fields of chemoinformatics and high-throughput experimentation (HTE) are poised to revolutionize the discovery of new reactions and the optimization of existing ones for compounds like this compound.

Chemoinformatics can be employed to predict the reactivity of the molecule towards a vast array of reagents and catalysts. chemrxiv.org By developing quantitative structure-activity relationship (QSAR) models, it may be possible to predict the outcomes of reactions that have not yet been attempted in the lab. chemrxiv.org For instance, computational screening could identify potential catalysts for a desired transformation or predict the regioselectivity of a particular reaction. This in silico approach can significantly reduce the experimental effort required to discover novel chemical transformations.

High-throughput experimentation allows for the rapid screening of a large number of reaction conditions in parallel. sigmaaldrich.com This is particularly valuable for optimizing catalytic reactions, such as the Sonogashira coupling or click chemistry, involving this compound. By using robotic liquid handlers and miniaturized reaction formats, hundreds or even thousands of different catalysts, ligands, solvents, and temperatures can be evaluated in a short period. thalesnano.com This approach not only accelerates the optimization of known reactions but also increases the chances of discovering entirely new catalytic systems and transformations.

The data generated from HTE can then be used to train machine learning models, creating a feedback loop between experimentation and prediction. This synergy between chemoinformatics and HTE will be a powerful engine for future discoveries in the chemistry of this compound, enabling the rapid development of new synthetic methodologies and the efficient synthesis of novel functional molecules and materials.

| Technique | Application to this compound | Expected Outcome |

| Chemoinformatics | Prediction of reactivity and reaction outcomes. | Identification of promising new reactions and catalysts. chemrxiv.org |

| High-Throughput Experimentation | Rapid screening of catalysts and reaction conditions. | Optimization of known transformations and discovery of novel ones. thalesnano.comsigmaaldrich.com |

| Machine Learning | Analysis of HTE data to build predictive models. | Accelerated discovery and optimization cycles. |

Q & A

Q. What are the optimal synthetic routes for 4-Ethynyl-2-methoxy-1-methylbenzene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step process starting with a substituted benzene derivative. For example:

Starting Material : Begin with 2-methoxy-1-methylbenzene (a methyl-substituted anisole derivative).

Ethynylation : Introduce the ethynyl group via a Sonogashira coupling reaction, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper co-catalyst under basic conditions (e.g., triethylamine or K₂CO₃). The reaction requires anhydrous solvents (e.g., THF or DMF) and controlled temperatures (60–80°C) to avoid side reactions .

Purification : Column chromatography or recrystallization is recommended to isolate the product.

Q. Key Considerations :

- Monitor reaction progress using TLC or HPLC.

- Optimize catalyst loading (0.5–2 mol% Pd) to balance cost and yield.

- Avoid excess moisture to prevent deactivation of the catalyst .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns. The ethynyl proton appears as a singlet near δ 2.5–3.5 ppm, while the methoxy group resonates at δ 3.7–3.9 ppm .

- Infrared Spectroscopy (IR) : Identify the ethynyl C≡C stretch (~2100 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z = 160.2 for C₁₀H₁₀O) and fragmentation patterns.

- X-ray Crystallography : If single crystals are obtainable, this provides definitive structural confirmation (e.g., bond angles and packing motifs) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Contradictions in pharmacological data (e.g., varying IC₅₀ values in kinase assays) may arise from:

- Experimental Variability : Differences in cell lines (e.g., HeLa vs. HEK293), assay protocols, or compound purity.

- Structural Modifications : Minor changes (e.g., substituent position) drastically alter bioactivity. For example, replacing the methoxy group with a chloro group enhances electrophilicity and target binding .

Q. Resolution Strategies :

- Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., pIC₅₀).

- Computational Modeling : Perform molecular docking to predict binding affinities and validate with in vitro assays .

- Dose-Response Curves : Use high-throughput screening to generate reproducible dose-dependent activity profiles .

Q. How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions for materials science applications?

Methodological Answer:

- Reactivity Screening : Test the ethynyl group’s ability to participate in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) or Sonogashira couplings with aryl halides.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to maximize yield.

- Kinetic Studies : Use in situ IR or UV-Vis spectroscopy to monitor reaction rates under varying temperatures (25–100°C) .

Q. Data Interpretation :

- Correlate electronic effects (methoxy group’s electron-donating nature) with reaction efficiency.

- Compare with analogs (e.g., 4-ethynylanisole) to isolate substituent effects .

Q. What analytical approaches are critical for detecting degradation products or impurities in this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to separate and quantify degradation products.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile byproducts (e.g., acetylene derivatives).

- Stability Testing : Expose the compound to accelerated conditions (e.g., 40°C/75% RH) and monitor pH-dependent degradation (stable in pH 5–9, unstable under acidic/alkaline extremes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.